molecular formula C11H10N2O5S B1316255 Pyridinium 3-nitrobenzenesulfonate CAS No. 84752-61-4

Pyridinium 3-nitrobenzenesulfonate

Cat. No. B1316255
CAS RN: 84752-61-4
M. Wt: 282.27 g/mol
InChI Key: WZZFZXZRKPNZOC-UHFFFAOYSA-N
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Description

Pyridinium 3-Nitrobenzenesulfonate is a type of pyridinium salt . It is an unsaturated heterocyclic compound with different functional groups present either on the pyridine ring or at the nitrogen atom . It was initially considered as an effective germicide .


Synthesis Analysis

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been synthesized using various methods . One common method involves quaternization reactions using different synthetic routes: conventional, microwave, and ultrasound . The reactions were carried out using pyridine-3-aldoxime, pyridine-4-aldoxime, isonicotinamide, and nicotinamide as nucleophiles and three different dihaloalkanes as electrophiles .


Molecular Structure Analysis

The molecular weight of Pyridinium 3-Nitrobenzenesulfonate is 282.27 . The molecular formula is C5H5N·C6H5NO5S .


Chemical Reactions Analysis

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been used in a wide range of research topics due to their synthetic routes and reactivity . They have played an intriguing role as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .


Physical And Chemical Properties Analysis

Pyridinium 3-Nitrobenzenesulfonate appears as a white to light yellow powder or crystal . It has a melting point of 119-122 degrees Celsius .

Scientific Research Applications

Pyridinium salts have been used in a wide range of research topics . They are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . Here are some of their applications:

  • Pyridinium Ionic Liquids : Pyridinium salts are used to create ionic liquids, which are salts in a liquid state. These ionic liquids have a variety of applications, including as solvents for green chemistry, in electrochemistry, and in materials science .

  • Pyridinium Ylides : Pyridinium salts can be used to form ylides, which are used in organic synthesis .

  • Anti-microbial Agents : Some pyridinium salts have been found to have anti-microbial properties .

  • Anti-cancer Agents : Certain pyridinium salts have been investigated for their potential as anti-cancer agents .

  • Anti-malarial Agents : Pyridinium salts have also been studied for their potential use in treating malaria .

  • Gene Delivery : Pyridinium salts have been used in biological research related to gene delivery .

Pyridinium 3-nitrobenzenesulfonate is a type of pyridinium salt, and while specific applications for this compound are not widely documented, pyridinium salts in general have a broad range of applications. Here are some additional applications of pyridinium salts :

  • Anti-cholinesterase Inhibitors : Pyridinium salts have been studied for their potential use as anti-cholinesterase inhibitors . Cholinesterase inhibitors are chemicals that block the breakdown of acetylcholine, a key neurotransmitter in the brain that is involved in memory and learning. They are used to treat diseases like Alzheimer’s and myasthenia gravis.

  • Materials Science : Pyridinium salts have applications in materials science . They can be used in the synthesis of polymers and other materials.

  • Condensing Agents : Pyridinium 3-nitrobenzenesulfonate is used as a condensing agent . Condensing agents are used in organic chemistry to help facilitate condensation reactions, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water.

  • Organocatalysts : Pyridinium salts can act as powerful organocatalysts . Organocatalysts are organic compounds that can speed up chemical reactions, and they are used in a wide range of synthetic processes.

  • Synthetic Routes : Pyridinium salts are used in various synthetic routes . They can act as intermediates in the synthesis of more complex organic compounds.

  • Biological Issues Related to Gene Delivery : Pyridinium salts have been used in biological research related to gene delivery . They can help facilitate the delivery of genetic material into cells, which is a key step in techniques like gene therapy and genetic engineering.

Certainly, here are some additional potential applications of pyridinium salts, which include Pyridinium 3-nitrobenzenesulfonate :

  • Difunctionalization of Alkenes : Pyridinium salts have been used in the radical-mediated difunctionalization of alkenes . This process involves adding two different functional groups to a double bond in an alkene, which can be useful in organic synthesis .

  • Reagents for Radical Transformations : Pyridinium salts can easily undergo single electron reduction to deliver X radicals . They are highly electrophilic so that alkyl radical intermediates can easily add to the pyridine core .

  • Alkylation of Heterocycles : Pyridinium salts have been used in the alkylation of various unprotected indoles and other heterocycles . This process involves adding an alkyl group to a heterocycle, which can be useful in the synthesis of complex organic molecules .

  • Condensation Organocatalysts : Pyridinium 3-nitrobenzenesulfonate has been used as a powerful condensation organocatalyst . Organocatalysts are organic compounds that can speed up chemical reactions, and they are used in a wide range of synthetic processes .

Safety And Hazards

Pyridinium 3-Nitrobenzenesulfonate may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dusts or mists, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Pyridinium salts, including Pyridinium 3-Nitrobenzenesulfonate, have been used in various applications ranging from biological to industrial applications . They have been used as antimicrobial, anti-malarial, anticancer, and anticholinergic inhibitors . Future research may continue to explore these applications and potentially discover new uses for these compounds.

properties

IUPAC Name

3-nitrobenzenesulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZFZXZRKPNZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583481
Record name Pyridin-1-ium 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium 3-nitrobenzenesulfonate

CAS RN

84752-61-4
Record name Pyridin-1-ium 3-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium 3-Nitrobenzenesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AS Paton, GE Morse, D Castelino… - The Journal of Organic …, 2012 - ACS Publications
… -toluenesulfonate, methylsulfonic anhydride, methylsulfonyl chloride, methylsulfonic acid, 4-chlorobenzenesulfonic acid, benzenesulfonic acid, and pyridinium 3-nitrobenzenesulfonate …
Number of citations: 35 pubs.acs.org
SR Kelemen, M Afeworki, ML Gorbaty, PJ Kwiatek… - Energy & …, 2002 - ACS Publications
A combination of XPS and solid-state 15 N NMR have been used to characterize the nitrogen forms in a variety of different carbonaceous samples having high natural nitrogen …
Number of citations: 217 pubs.acs.org
M Sekine, J Heikkilä, T Hata - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… Since compound 19 was the triethylammonium salt which was difficult for activation with DCC, pyridinium 3-nitrobenzenesulfonate (PNBS)?9 was added as an acid catalyst. Without this …
Number of citations: 8 www.journal.csj.jp
A Eleuteri, DC Capaldi, AH Krotz, DL Cole… - … Process Research & …, 2000 - ACS Publications
… Pyridinium hydrochloride, pyridinium hydrobromide, pyridinium triflate, pyridinium p-toluenesulfonate, pyridinium 3-nitrobenzenesulfonate, pyridinium trifluoroacetate were obtained …
Number of citations: 36 pubs.acs.org
M Sekine - Nucleosides, Nucleotides & Nucleic Acids, 1994 - Taylor & Francis
… Pyridinium chloride or pyridinium 3-nitrobenzenesulfonate did not affect this reaction. In the presence of 2chloropyridinium hydrochloride, the Mox group was rapidly removed within 15 …
Number of citations: 8 www.tandfonline.com
LK Blair, S Hobbs, N Bagnoli, L Husband… - The Journal of Organic …, 1992 - ACS Publications
Following our report on the preparation and structure of the tetrafluoroborate of l, 7 we showed that 1 effectively oxidizes secondary alcohols to ketones when AgBF4 is used as a …
Number of citations: 14 pubs.acs.org
L San Miguel - 1998 - search.proquest.com
… -p-toluene sulfonate, System HI was 0.13 mM pyridine-3-sulfonic acid, System IV was 0.13mM benzene sulfonic acid, and System V was 0.13 mM pyridinium-3-nitrobenzenesulfonate (…
Number of citations: 3 search.proquest.com
ML Skotnicki, RG Warr, AE Goodman, KJ Lee - europepmc.org
The fourteen contributions forming this volume vvere presented at a London meeting of the Biochemical Society including the Society's Forty-Eighth Symposium “Biotechnology", in …
Number of citations: 0 europepmc.org
SR Kelemen, ML Gorbaty, PJ Kwiatek - Energy & Fuels, 1994 - ACS Publications
X-ray photoelectron spectroscopy (XPS) was used to identify and quantify the organicallybound nitrogen forms present in fresh Argonne Premium coals. XPS spectra obtained on a wide …
Number of citations: 362 pubs.acs.org
X Gu - 2011 - etda.libraries.psu.edu
Chemicals that are released into our surface and subsurface waters are a pervasive environmental problem. Sources of chemical contamination range from incorrectly disposing of and …
Number of citations: 4 etda.libraries.psu.edu

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